3,4-Dibromo-5-iodopyridine
Description
Overview of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis
Halogenated pyridine scaffolds are fundamental building blocks in the construction of a wide array of functionalized molecules. Their importance stems from the ability of the halogen atoms to serve as reactive handles for a variety of chemical transformations. These transformations include, but are not limited to, nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and metal-halogen exchange reactions. nih.govresearchgate.net The electron-withdrawing nature of the pyridine ring nitrogen, coupled with the inductive effects of the halogen substituents, renders the pyridine core susceptible to such reactions. nih.gov This reactivity allows for the introduction of diverse functional groups, making halogenated pyridines key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
The utility of these scaffolds is further enhanced by the ability to selectively functionalize different positions on the pyridine ring, often dictated by the nature and position of the existing halogen atoms. rsc.orgacs.org For instance, in palladium-catalyzed cross-coupling reactions, the regioselectivity of the reaction is a critical factor that is not always solely determined by the carbon-halogen bond dissociation energies. acs.org
Positional Isomerism and its Impact on the Reactivity and Synthesis of Polyhalogenated Pyridines
Positional isomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on the parent chain, plays a pivotal role in the chemistry of polyhalogenated pyridines. aakash.ac.in The specific arrangement of halogen atoms on the pyridine ring dramatically influences the molecule's electronic properties, steric environment, and ultimately, its reactivity.
For example, the reactivity of a halogen substituent is highly dependent on its position relative to the nitrogen atom and other halogens. In general, for dihalopyridines, oxidative addition in cross-coupling reactions is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. nih.gov However, the presence of other substituents can alter this preference. Computational studies have shown that steric interactions can also play a significant role in determining reactivity, as seen in the differences in reactivity between 2- and 3-substituted pyridines. researchgate.net
The synthesis of a specific positional isomer of a polyhalogenated pyridine can be a significant challenge. The "halogen dance," a base-catalyzed isomerization process, can lead to the interconversion of different positional isomers, which can be both a synthetic tool and a complication. The ability to control and predict the outcome of such reactions is a key area of research in heterocyclic chemistry.
Specific Academic and Research Interest in 3,4-Dibromo-5-iodopyridine within Halogenated Pyridine Chemistry
Within the diverse family of polyhalogenated pyridines, this compound has attracted specific academic interest due to its unique substitution pattern. The presence of three different halogen atoms on the pyridine ring offers the potential for sequential and site-selective functionalization. The distinct reactivities of the carbon-bromine and carbon-iodine bonds allow for orthogonal synthetic strategies.
Research has shown that the iodine atom in polyhalogenated pyridines is often more reactive in certain cross-coupling reactions, such as Suzuki-Miyaura and Ullmann-type couplings, compared to bromine. mdpi.com This differential reactivity allows for the selective substitution of the iodine atom while leaving the bromine atoms intact for subsequent transformations. For instance, in the synthesis of floyocidin B, 4-bromo-2-chloro-5-iodopyridine (B12510570) was utilized as a versatile starting material, highlighting the strategic advantage of having different halogens on the pyridine ring. mdpi.com
Furthermore, the synthesis of this compound itself has been a subject of investigation. Patented methods describe its synthesis from 4-aminopyridine (B3432731), proceeding through bromination to form 3,5-dibromo-4-aminopyridine, followed by diazotization and halogen exchange to yield the final product. google.comgoogle.com This synthetic route underscores the importance of developing efficient methods for accessing these highly functionalized building blocks.
The table below summarizes key properties and synthetic applications of related polyhalogenated pyridines, providing context for the potential utility of this compound.
| Compound Name | Key Features & Reactivity | Synthetic Applications |
| 3,5-Dibromo-4-iodopyridine (B1430625) | Iodine atom enables Ullmann-type coupling reactions. | Intermediate in the synthesis of complex molecules. |
| 5-Bromo-2-iodopyridine | Used in the synthesis of various organometallic reagents and substituted pyridines. sigmaaldrich.com | Building block for pharmaceuticals and materials science. sigmaaldrich.com |
| 3-Bromo-5-iodopyridine | A polyhalogenated pyridine with potential for selective functionalization. | Building block in organic synthesis. sigmaaldrich.com |
| 2,5-Dibromopyridine | Can undergo regioselective palladium-catalyzed coupling reactions. researchgate.netheteroletters.org | Precursor for disubstituted pyridines and bipyridines. researchgate.netheteroletters.org |
| 3,5-Dibromopyridine | Used in metal-catalyzed and microwave-assisted amination reactions. clockss.org | Synthesis of 3-amino-5-bromopyridine (B85033) derivatives. clockss.org |
Structure
3D Structure
Properties
Molecular Formula |
C5H2Br2IN |
|---|---|
Molecular Weight |
362.79 g/mol |
IUPAC Name |
3,4-dibromo-5-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
InChI Key |
RCCZPOZNHAIHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Br)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3,4 Dibromo 5 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Polyhalogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated, electron-deficient heterocycles like pyridine (B92270). youtube.comuci.edu The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org The electron-withdrawing nature of the nitrogen atom within the pyridine ring inherently makes the ring more susceptible to nucleophilic attack compared to benzene.
In pyridine systems, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. stackexchange.comresearchgate.net This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, leading to a more stable intermediate. youtube.comresearchgate.net Attack at the meta positions (C3, C5) does not allow for this stabilization, and thus, SNAr reactions at these sites are significantly less favorable. uci.edu
The SNAr mechanism is characterized by the formation of a non-aromatic, anionic σ-complex known as a Meisenheimer complex. libretexts.orgwikipedia.org This intermediate is formed when the nucleophile adds to the carbon atom bearing the leaving group. libretexts.org The stability of this complex is a key factor in determining the reaction rate. For pyridines, the presence of the ring nitrogen and additional electron-withdrawing halogen substituents helps to stabilize this negatively charged intermediate. youtube.com
Recent studies and computational models suggest that while the Meisenheimer complex is a valid intermediate in many SNAr reactions, some of these reactions may proceed through a concerted pathway where the Meisenheimer complex represents a transition state rather than a distinct intermediate. researchgate.netnih.gov The specific pathway can depend on the substrate, nucleophile, and reaction conditions. In the case of 3,4-Dibromo-5-iodopyridine, the attack of a nucleophile at the C4 position would lead to a Meisenheimer complex where the negative charge is delocalized across the ring and onto the nitrogen atom.
The identity of the halogen atom plays a dual role in SNAr reactions: it influences the electrophilicity of the carbon atom it is attached to and acts as the leaving group.
Activation Effect : The ability of a halogen to activate the carbon for nucleophilic attack is related to its electronegativity and inductive effect. Fluorine is the most electronegative and thus provides the strongest activation. The order of activation is F > Cl > Br > I.
Leaving Group Ability : The ability of the halogen to depart as a halide ion is related to the strength of the carbon-halogen bond and the stability of the resulting anion. The C-I bond is the weakest, making iodide the best leaving group among the halogens. The order of leaving group ability in SNAr reactions is typically I > Br > Cl > F. researchgate.net
In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, meaning the activation effect is dominant. However, when the departure of the leaving group is rate-limiting, the C-X bond strength becomes more critical. For this compound, the C4-I bond is the most likely to be substituted in an SNAr reaction due to the combination of positional activation (para to nitrogen) and the excellent leaving group ability of iodide.
Table 1: Influence of Halogen Properties on SNAr Reactivity
| Halogen | Electronegativity (Pauling Scale) | C-X Bond Energy (Aryl, kJ/mol) | Relative Leaving Group Ability | Relative Activating Ability |
|---|---|---|---|---|
| Iodine (I) | 2.66 | ~272 | Highest | Lowest |
| Bromine (Br) | 2.96 | ~336 | High | Low |
| Chlorine (Cl) | 3.16 | ~400 | Moderate | Moderate |
Halogen-Metal Exchange Reactions and Formation of Metalated Pyridines
Halogen-metal exchange is a powerful method for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. The reaction typically involves treating an aryl or vinyl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. harvard.edu
The rate of halogen-metal exchange is highly dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgprinceton.edu This selectivity allows for the regioselective metalation of polyhalogenated aromatic compounds. For this compound, treatment with an organolithium reagent at low temperatures is expected to result in selective exchange at the C-I bond, which is the most reactive site. This would form 3,4-dibromo-5-lithiopyridine, a versatile intermediate for further functionalization.
This principle of selective halogen reactivity is also demonstrated in the synthesis of related compounds. For instance, 3,5-dibromo-4-iodopyridine (B1430625) can be synthesized from 3,4,5-tribromopyridine (B189418) via a halogen exchange reaction, where the more reactive bromine at the C4 position is selectively replaced by iodine. This highlights the enhanced reactivity of the C4 position. wuxibiology.com
Radical Reactions for Pyridine Core Functionalization
Radical reactions offer a complementary approach to pyridine functionalization, often proceeding under mild conditions and tolerating a wide range of functional groups. Pyridyl radicals can be generated from halopyridines through single-electron reduction, often mediated by photoredox catalysis. nih.gov
The site of radical formation in a polyhalogenated pyridine is determined by the relative carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it the most likely site for homolytic cleavage to form a pyridyl radical. Therefore, for this compound, a radical reaction would be predicted to selectively generate the 3,4-dibromo-5-pyridyl radical. This radical intermediate could then participate in various transformations, such as addition to alkenes or alkynes. nih.gov
Studies on the radical reactions of 3,4-dibromopyridine (B81906) have shown that reactions can proceed chemoselectively at the more electron-poor 4-position. nih.gov This suggests that both electronic factors and bond strengths play a crucial role in determining the outcome of radical functionalization reactions on polyhalogenated pyridines.
Electrophilic Activation and Derivatization Strategies
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the pyridine nitrogen can be targeted by electrophiles to "activate" the ring, making it more susceptible to other transformations. One common strategy is the formation of N-phosphonium pyridinium (B92312) salts. nih.govnih.gov
Isomerization Pathways of Halogenated Pyridines via Pyridyne Intermediates
The isomerization of halogenated pyridines can occur through mechanisms involving pyridyne intermediates, which are highly reactive species derived from the formal removal of two substituents from the pyridine ring. The formation of a pyridyne intermediate from a di- or trihalogenated pyridine typically proceeds via deprotonation by a strong base, followed by the elimination of a halide.
In the case of this compound, treatment with a strong base could potentially lead to the formation of a 3,4-pyridyne intermediate. The acidity of the ring protons is enhanced by the inductive effect of the halogen atoms. The protons at positions 2 and 6 are the most likely to be abstracted. Deprotonation at C-2, followed by the elimination of the bromide at C-3, would generate a 2-bromo-5-iodo-3,4-pyridyne. Alternatively, deprotonation at C-6 could occur.
Once formed, the pyridyne intermediate can be trapped by a nucleophile present in the reaction mixture. If the nucleophile is a halide ion, this trapping can lead to an isomerized product. For instance, if a 3,4-pyridyne is generated, the subsequent addition of a bromide or iodide ion at either C-3 or C-4 could result in a different constitutional isomer of the starting material. This process, known as a base-catalyzed halogen migration, can lead to a mixture of products, with the distribution often governed by the thermodynamic stability of the resulting isomers and the kinetics of the addition step.
While specific studies on the isomerization of this compound are not prevalent, the general mechanism of base-catalyzed aryl halide isomerization via aryne intermediates provides a framework for understanding its potential isomerization pathways. Mechanistic studies on simpler systems, such as the isomerization of 3-bromopyridines to 4-bromopyridines, support the involvement of pyridyne intermediates.
Chemo- and Regioselectivity in Multi-Halogenated Pyridines
The presence of three different halogen atoms on the pyridine ring of this compound raises important questions of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another.
In nucleophilic aromatic substitution (SNAr) reactions, the position of attack and the identity of the leaving group are critical. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions, by stabilizing the negatively charged Meisenheimer intermediate through resonance. In this compound, the C-4 position is substituted with a bromine atom. Nucleophilic attack at this position would be facilitated by the electron-withdrawing nature of the pyridine nitrogen.
The relative leaving group ability of the halogens in SNAr reactions on activated aromatic rings typically follows the order F > Cl > Br > I when the rate-determining step is the attack of the nucleophile. However, when the breakdown of the Meisenheimer intermediate is rate-limiting, the order can change, with iodide being a better leaving group due to the weaker C-I bond. In the context of this compound, a nucleophile could potentially attack at C-4, displacing a bromide, or at C-5, displacing an iodide. The outcome will depend on a combination of factors including the nature of the nucleophile, the reaction conditions, and the electronic effects of the other halogen substituents.
When considering reactions that proceed through a pyridyne intermediate, the regioselectivity of nucleophilic addition is governed by the electronic and steric properties of the substituents on the pyridyne. The "aryne distortion model" provides a powerful tool for predicting the regioselectivity of such additions. Electron-withdrawing groups on the pyridyne ring can polarize the triple bond, leading to a preferential attack of the nucleophile at one of the two carbons of the aryne.
For a hypothetical 3,4-pyridyne derived from this compound, the 5-iodo substituent would exert an inductive electron-withdrawing effect. Based on studies of 5-bromo-3,4-pyridyne, which show a reversal in selectivity favoring nucleophilic addition at the C-3 position, it is plausible that the 5-iodo substituent in a 3,4-pyridyne derived from the title compound would similarly direct incoming nucleophiles to the C-3 position. This directing effect is attributed to the polarization of the pyridyne triple bond by the halogen substituent.
The table below summarizes the potential selectivities in the reactions of this compound.
| Reaction Type | Potential Site of Attack | Potential Leaving Group | Factors Influencing Selectivity |
| SNAr | C-4 | Bromide | Activation by pyridine nitrogen, leaving group ability |
| SNAr | C-5 | Iodide | Leaving group ability, steric hindrance |
| Pyridyne Addition | C-3 or C-4 | - | Electronic effect of the 5-iodo substituent (aryne distortion model) |
Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 5 Iodopyridine
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are highly sensitive to molecular structure, symmetry, and bonding, providing a characteristic fingerprint for the compound. For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for a mode to be Raman active, it must cause a change in the molecule's polarizability. libretexts.orgedinst.com
The vibrational spectrum of 3,4-Dibromo-5-iodopyridine is dominated by vibrations associated with the pyridine (B92270) ring and those involving the carbon-halogen bonds.
Ring Normal Modes (RNMs): The pyridine ring has a set of characteristic vibrations, often referred to as ring normal modes. acs.org Key modes include the ring breathing mode (ν₁), which involves a symmetric expansion and contraction of the entire ring, and the trigonal ring breathing mode (ν₁₂). acs.orgresearchgate.net In unsubstituted pyridine, these modes appear around 990 cm⁻¹ and 1030 cm⁻¹, respectively. acs.orgaps.org Heavy substitution with halogens, as in this compound, will significantly perturb these frequencies. The increased mass on the ring and the electronic effects of the substituents typically cause shifts in these RNMs, and the loss of symmetry can activate modes that might be weak or inactive in simpler pyridines. up.ac.za
Halogen-Pyridine Vibrations: The spectra will also feature bands corresponding to the stretching and bending vibrations of the C-Br and C-I bonds.
C-Br Vibrations: Carbon-bromine stretching (ν(C-Br)) vibrations in aromatic compounds typically appear in the 500-650 cm⁻¹ region.
C-I Vibrations: The corresponding carbon-iodine stretching (ν(C-I)) vibrations are found at even lower frequencies, generally in the 480-610 cm⁻¹ range, due to the larger mass of the iodine atom. Deformation and out-of-plane bending modes involving the halogens will occur at much lower wavenumbers (<400 cm⁻¹).
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching | 3050 - 3150 | Medium | Medium |
| C=C / C=N Ring Stretching | 1400 - 1600 | Strong | Strong |
| C-H In-plane Bending | 1000 - 1300 | Medium-Strong | Weak-Medium |
| Ring Breathing (ν₁) | ~990 (shifted) | Weak | Strong |
| Trigonal Ring Breathing (ν₁₂) | ~1030 (shifted) | Strong | Medium |
| C-Br Stretching | 500 - 650 | Strong | Strong |
| C-I Stretching | 480 - 610 | Strong | Strong |
To achieve an accurate assignment of the numerous vibrational bands in a complex molecule like this compound, experimental spectra are often correlated with computational models. cardiff.ac.uk Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities of both IR and Raman spectra.
The process involves optimizing the molecular geometry of the compound in silico and then calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of harmonic vibrational frequencies. While calculated frequencies often show a systematic deviation from experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. By comparing the calculated spectrum with the experimental IR and Raman data, each observed band can be confidently assigned to a specific molecular motion. nih.gov This combined experimental-computational approach is essential for a detailed understanding of the molecule's vibrational characteristics.
Single-Crystal and Powder X-ray Diffraction Studies
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal XRD provides a complete molecular structure, including accurate bond lengths, bond angles, and torsion angles. Powder XRD is used to analyze the bulk crystalline form of a material, confirming its phase purity.
For this compound, a single-crystal XRD study would reveal the exact geometry of the pyridine ring, which may exhibit slight distortions from planarity due to the steric bulk of the three adjacent large halogen atoms. Of particular interest would be the analysis of intermolecular interactions in the crystal lattice. Halogenated compounds frequently exhibit "halogen bonding," a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. nih.govnih.gov In the crystal structure of this compound, interactions such as Br···N, I···N, Br···Br, or I···Br between neighboring molecules would be expected, playing a crucial role in directing the solid-state packing arrangement.
While the specific crystal structure of this compound is not publicly available, data from similarly complex halogenated aromatic molecules can illustrate the type of structural information obtained.
Table 3: Illustrative Crystallographic Data for an Analogous Complex Halogenated Pyridine (3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine)
Note: This data is for a different, but structurally complex, halogenated pyridine and is presented to exemplify the output of a single-crystal X-ray diffraction study. semanticscholar.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 20.3 Å, b = 13.9 Å, c = 16.5 Å |
| α = 90°, β = 90°, γ = 90° | |
| Key Intermolecular Interactions | C–I∙∙∙I–C Halogen Bonding |
| Ar–H∙∙∙π Interactions |
Determination of Molecular Geometry and Conformational Features
Information regarding the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound is not available. Techniques such as single-crystal X-ray diffraction or computational chemistry modeling would be required to determine these features.
Analysis of Supramolecular Assembly and Crystal Packing Motifs
There is no available data on the crystal structure of this compound. Therefore, an analysis of its supramolecular assembly, including intermolecular interactions like halogen bonding or π-stacking, and its crystal packing motifs cannot be performed.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
No high-resolution mass spectrometry data for this compound has been reported. This technique would be essential for confirming its elemental composition through precise mass measurement and for understanding its fragmentation pathways under ionization.
Photoluminescence Spectroscopy for Electronic Transitions in Crystalline Materials
There are no photoluminescence studies on crystalline this compound. Such an investigation would provide insights into its electronic structure and potential emissive properties.
Computational Chemistry and Theoretical Studies on 3,4 Dibromo 5 Iodopyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 3,4-Dibromo-5-iodopyridine, DFT calculations can elucidate its fundamental properties and predict its chemical reactivity.
Geometry Optimization and Energetic Profiling
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), the molecular structure of this compound can be optimized to find its lowest energy conformation. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting energetic profile provides the molecule's stability and is the foundation for all subsequent property calculations.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap, Reactivity Indices, and Electrostatic Potential
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and thus more reactive. For halogenated pyridines, halogen substitution can significantly lower the LUMO level, potentially reducing the HOMO-LUMO gap and increasing reactivity. nih.gov
Reactivity Indices , derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These indices help predict how this compound will behave in a chemical reaction.
| Reactivity Index | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. More negative values indicate higher stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. A larger value indicates higher stability. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the ability of a molecule to accept electrons. Higher values indicate a better electrophile. |
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For halogenated pyridines, the nitrogen atom is an electron-rich site, while the carbon atoms bonded to halogens and the areas around the halogens (known as σ-holes) are often electron-deficient. acs.org
Quantum Mechanical Investigations of Reaction Mechanisms and Transition States
Quantum mechanics (QM) allows for the detailed modeling of chemical reactions, providing insights into reaction pathways, transition states, and the factors controlling selectivity.
Elucidation of SNAr Pathways and Regioselectivity
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated heteroaromatics like this compound. Computational studies can model the SNAr mechanism, which can proceed through either a concerted or a stepwise pathway involving a Meisenheimer complex intermediate. acs.org DFT calculations can determine the activation energies for a nucleophile attacking each of the halogenated positions (C3, C4, and C5). wuxiapptec.com The position with the lowest activation energy is the most likely site of substitution, thus explaining the reaction's regioselectivity. The presence of electron-withdrawing nitro groups in dinitropyridine derivatives, for example, has been shown computationally to stabilize the transition state and facilitate nucleophilic attack. researchgate.net In polyhalogenated systems, the LUMO map can indicate sites susceptible to nucleophilic attack, and comparing the activation energies for competing reaction paths can predict the product ratio. wuxiapptec.com
Modeling of Halogen Exchange and Cross-Coupling Processes
Halogenated pyridines are valuable precursors in cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, which form new carbon-carbon or carbon-heteroatom bonds. mdpi.comresearchgate.netnih.gov Theoretical modeling can investigate the complex catalytic cycles of these reactions. DFT can be used to calculate the energies of intermediates and transition states for key steps like oxidative addition and reductive elimination. nih.gov This helps in understanding catalyst behavior and predicting reaction outcomes.
Similarly, halogen exchange reactions, where one halogen is replaced by another, can be modeled. nih.gov Computational studies can elucidate the mechanistic pathways, which may involve iodo-bridged transition states or metal-mediated processes, providing a deeper understanding of these transformations. researchgate.net
Analysis of Intermolecular Interactions
The way molecules of this compound interact with each other and with other molecules in the solid state or in solution is governed by non-covalent interactions. Computational methods are essential for characterizing and quantifying these forces.
For polyhalogenated molecules, halogen bonding is a significant intermolecular force. mdpi.comresearchgate.net This occurs when an electron-deficient region (the σ-hole) on a covalently bonded halogen atom (like Br or I) interacts with an electron-rich region (a Lewis base), such as the nitrogen atom of another pyridine (B92270) molecule. acs.orgnih.gov DFT calculations can predict the geometry and estimate the strength of these halogen bonds (e.g., C–I···N, C–Br···N, C–Br···Br). mdpi.commdpi.com
Characterization and Quantification of Halogen Bonding Interactions
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the iodine and bromine atoms could potentially engage in halogen bonding. Computational studies would typically involve:
Molecular Electrostatic Potential (MEP) Surface Analysis: To identify the electrophilic regions (σ-holes) on the surfaces of the iodine and bromine atoms.
Interaction Energy Calculations: To quantify the strength of potential halogen bonds with various Lewis bases.
Geometric Parameter Analysis: To determine the bond lengths and angles of hypothetical halogen-bonded complexes.
Without specific studies, any discussion on the characterization and quantification of halogen bonding for this molecule would be purely speculative and not based on scientific findings.
Computational Study of Hydrogen Bonding and Pi-Pi Stacking in Solid State
In the solid state, molecules like this compound can exhibit hydrogen bonding (if suitable donors and acceptors are present in a co-crystal) and pi-pi stacking interactions involving the pyridine ring. Computational investigations in this area would generally include:
Crystal Structure Prediction: Using computational methods to predict the most stable crystalline arrangement.
Analysis of Intermolecular Interactions: Employing techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize and quantify the strength of hydrogen bonds and pi-pi stacking.
No crystal structure data or related computational studies for this compound were found, precluding any detailed analysis of its solid-state interactions.
Prediction of Spectroscopic Parameters from Computational Models
Computational models are frequently used to predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, this would involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of chemical shifts (¹H, ¹³C) to aid in the interpretation of experimental NMR spectra.
Infrared (IR) and Raman Spectroscopy: Prediction of vibrational frequencies and intensities to understand the molecule's vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Calculation of electronic transitions to predict the absorption spectrum.
While theoretical methods for these predictions are well-established, their application to this compound has not been reported in the available literature.
Applications of 3,4 Dibromo 5 Iodopyridine As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Polysubstituted Heteroarenes
The strategic placement of three distinct halogen atoms on the pyridine (B92270) ring positions 3,4-Dibromo-5-iodopyridine as a key starting material for the synthesis of complex, polysubstituted heteroarenes. The inherent differences in the reactivity of the C-I and C-Br bonds can be exploited in sequential cross-coupling reactions to introduce a variety of substituents in a controlled manner.
The concept of orthogonal functionalization is central to the utility of polyhalogenated heterocycles. In this compound, the carbon-iodine bond is generally more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the carbon-bromine bonds. This reactivity difference allows for selective reactions at the C5 position. For instance, Sonogashira or Suzuki cross-coupling reactions can be performed under carefully controlled conditions to introduce an aryl or alkynyl group at the C5 position, leaving the two bromine atoms intact for subsequent transformations.
While specific studies on this compound are not extensively reported, the principles of regioselective coupling are well-established for other polyhalogenated pyridines. For example, in the case of 3,5-dibromo-2,6-dichloropyridine, Sonogashira cross-coupling reactions have been shown to proceed selectively at the more reactive bromine positions over the chlorine positions rsc.org. This principle of chemoselectivity based on the nature of the halogen can be directly applied to predict the reactivity of this compound.
Table 1: Representative Regioselective Cross-Coupling Reactions on Polyhalogenated Pyridines (Analogous Systems)
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,4-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄/TlOH | 2-Aryl-4-bromopyridine | Good | google.com |
| 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne | Pd(PPh₃)₄/CuI | 3-Alkynyl-5-bromo-2,6-dichloropyridine | ~70-80 | rsc.org |
| 2-Fluoro-4-iodopyridine | Arylamine | Pd(OAc)₂/BINAP | 2-Fluoro-4-(arylamino)pyridine | Good | researchgate.net |
The ability to sequentially and selectively functionalize the different positions of this compound makes it an attractive scaffold for the construction of diverse pyridine-based chemical libraries for drug discovery and other applications. By employing a series of orthogonal cross-coupling reactions, a wide variety of substituents can be introduced at the C3, C4, and C5 positions. This systematic variation of substituents allows for the exploration of a large chemical space around the pyridine core, which is a key strategy in identifying molecules with desired biological activities or material properties rsc.orgnih.gov.
The general workflow for library construction using a scaffold like this compound would involve:
Selective functionalization of the C5-iodine position.
Followed by selective functionalization of one of the C-Br bonds.
Finally, derivatization of the remaining C-Br bond.
Each step could employ a different set of building blocks, leading to a combinatorial explosion in the number of possible final compounds.
Scaffold for the Development of Ligands in Transition Metal Catalysis
Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom nih.gov. The introduction of various substituents on the pyridine ring can modulate the electronic and steric properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst. This compound can serve as a scaffold for the synthesis of novel pyridine-based ligands. Through sequential cross-coupling reactions, coordinating groups such as phosphines, amines, or other heterocycles can be introduced at specific positions on the pyridine ring. The resulting polysubstituted pyridine can then act as a ligand for various transition metals, with potential applications in a wide range of catalytic transformations. For instance, palladium complexes with pyridine-based ligands have been shown to be effective catalysts for C-H activation and oxygenation reactions sfasu.edu.
Intermediate for the Preparation of Advanced Functional Materials
The pyridine ring is a key component in many advanced functional materials, including organic light-emitting diodes (OLEDs), sensors, and organic semiconductors. The electronic properties of these materials can be fine-tuned by the introduction of different substituents on the pyridine core. This compound, with its multiple sites for functionalization, can be a valuable intermediate in the synthesis of such materials. For example, the introduction of fluorescent or charge-transporting moieties through cross-coupling reactions could lead to novel materials with tailored optoelectronic properties. The pyridine nitrogen can also participate in intermolecular interactions, such as hydrogen bonding or coordination to metal ions, which can influence the solid-state packing and bulk properties of the material msesupplies.com.
Derivatization Strategies for Expanding Chemical Space and Chemical Diversity
The expansion of chemical space and the generation of chemical diversity are crucial goals in modern medicinal chemistry and materials science. This compound offers a platform for achieving this through a variety of derivatization strategies, primarily centered around transition metal-catalyzed cross-coupling reactions.
The introduction of nitrogen-containing substituents is a common strategy for modulating the properties of organic molecules. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. In the case of this compound, one could envision a series of site-selective amination reactions. Based on the general reactivity trends of halopyridines, the C-I bond would be expected to react preferentially under palladium catalysis, allowing for the selective introduction of an amine at the C5 position. Subsequent amination at one of the bromine positions would likely require harsher reaction conditions.
Metal-free, base-promoted amination reactions of polyhalogenated pyridines have also been reported, offering an alternative and potentially more environmentally benign approach to C-N bond formation rsc.orgnih.gov. These reactions often show high selectivity for the 2-position of the pyridine ring, which is not directly applicable to this compound. However, the development of new methods for site-selective amination continues to be an active area of research.
Table 2: Representative Site-Selective C-N Bond Forming Reactions on Polyhalogenated Pyridines (Analogous Systems)
| Starting Material | Amine | Catalyst/Base | Product | Yield (%) | Reference |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP/K₂CO₃ | 4-Amino-2-fluoropyridine derivative | Good | researchgate.net |
| 2,4-Dichloropyridine | Anilines | Pd catalyst/Hindered ligand | 2-Anilino-4-chloropyridine | High | rsc.org |
| Polyhalogenated Pyridines | Various amines | NaOtBu (base-promoted) | 2-Aminopyridine halides | Good to Excellent | nih.gov |
Functionalization through Carbon-Carbon Bond Formation (e.g., Arylation, Alkylation)
The strategic placement of three halogen atoms with differing reactivity on the pyridine ring makes this compound a highly versatile intermediate for the synthesis of complex, substituted pyridines through carbon-carbon bond formation. The primary methods for achieving such transformations are transition-metal-catalyzed cross-coupling reactions, which allow for the selective introduction of aryl and alkyl groups.
The inherent reactivity differences among the carbon-halogen bonds are the cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl. wikipedia.orgnih.gov This well-established principle dictates that the carbon-iodine bond at the C5 position is the most susceptible to oxidative addition to a palladium(0) catalyst, and therefore, it is the most reactive site for initial functionalization. This allows for a regioselective approach where the iodine at the C5 position can be selectively replaced, leaving the two bromine atoms at the C3 and C4 positions available for subsequent reactions.
Arylation Reactions
Arylation of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions. These methods provide reliable pathways to form carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.
The Suzuki-Miyaura coupling , which utilizes an organoboron reagent (typically a boronic acid or ester) and a palladium catalyst in the presence of a base, is a widely used method for C-C bond formation. mdpi.com For this compound, a Suzuki-Miyaura reaction would be expected to proceed with high selectivity at the C5 position. By carefully selecting the catalyst, ligands, and reaction conditions, one could couple an arylboronic acid at the C5-iodo position while preserving the C3- and C4-bromo substituents for further diversification. Studies on similarly polyhalogenated pyridines have demonstrated that such selective couplings are feasible. For instance, research on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shown that the amount of boronic acid can be controlled to achieve selective mono-, di-, or tri-arylation, indicating a stepwise reactivity of the halogen atoms. nih.gov
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This reaction is known for its broad scope and high functional group tolerance. The higher reactivity of the C-I bond would again direct the initial Negishi coupling to the C5 position of this compound. This would allow for the introduction of an aryl or alkyl group from the corresponding organozinc reagent.
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction is particularly useful for introducing alkynyl groups, which can then be further elaborated. In the case of this compound, a Sonogashira reaction would selectively occur at the C5-iodo position, yielding a 5-alkynyl-3,4-dibromopyridine derivative. The differential reactivity of aryl iodides and bromides in Sonogashira reactions is well-documented, with aryl iodides reacting at much lower temperatures than aryl bromides, thus ensuring high chemoselectivity. wikipedia.org
Alkylation Reactions
While direct C-H alkylation of pyridines can be challenging, cross-coupling reactions provide a reliable method for introducing alkyl groups at specific positions. The Negishi coupling is particularly well-suited for this, as organozinc reagents are readily prepared from alkyl halides. By employing an alkylzinc reagent in a Negishi reaction with this compound, a C(sp²)-C(sp³) bond can be formed selectively at the C5 position.
Below is a hypothetical representation of the expected regioselective functionalization of this compound based on established principles of cross-coupling chemistry.
| Reaction Type | Expected Regioselectivity | Coupling Partner | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Selective at C5-Iodo position | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-3,4-dibromopyridine |
| Negishi Coupling (Arylation) | Selective at C5-Iodo position | Arylzinc Halide (Ar-ZnX) | 5-Aryl-3,4-dibromopyridine |
| Negishi Coupling (Alkylation) | Selective at C5-Iodo position | Alkylzinc Halide (R-ZnX) | 5-Alkyl-3,4-dibromopyridine |
| Sonogashira Coupling | Selective at C5-Iodo position | Terminal Alkyne (R-C≡CH) | 5-Alkynyl-3,4-dibromopyridine |
The resulting 5-substituted-3,4-dibromopyridines are themselves valuable intermediates. The remaining two bromine atoms can then be functionalized in a stepwise manner, potentially by using more forcing reaction conditions or different catalyst systems to overcome their lower reactivity. This stepwise functionalization allows for the controlled and predictable synthesis of highly substituted pyridine derivatives that would be difficult to access through other synthetic routes.
Q & A
Q. What are the optimal synthetic routes for 3,4-Dibromo-5-iodopyridine, and how can purity be ensured?
The synthesis typically involves sequential halogenation of pyridine derivatives. For example, bromination and iodination steps may employ reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using polar aprotic solvents. Purity validation should combine melting point analysis, high-performance liquid chromatography (HPLC), and H/C NMR spectroscopy to confirm structural integrity and absence of side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to identify substitution patterns and halogen-induced deshielding effects.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns from bromine/iodine.
- X-ray Diffraction : For crystallographic confirmation of regioselectivity in halogen placement. Discrepancies between NMR and X-ray data may arise due to dynamic effects in solution vs. solid-state structures, necessitating complementary analyses .
Q. How does the halogen bonding in this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing effects of bromine and iodine enhance electrophilicity at the C-2 and C-6 positions, making it suitable for Suzuki-Miyaura couplings. However, steric hindrance from multiple halogens may require tailored catalysts (e.g., Pd(PPh)) and elevated temperatures. Kinetic studies using in situ IR spectroscopy can optimize reaction conditions .
Advanced Research Questions
Q. What are the challenges in studying the coordination chemistry of this compound with transition metals?
The compound’s steric bulk and weak σ-donor/strong π-acceptor properties complicate ligand-metal binding. Researchers should employ electrochemical methods (cyclic voltammetry) to assess redox activity and UV-Vis spectroscopy to monitor charge-transfer transitions. Contrasting data from magnetic susceptibility measurements (e.g., Evans method) and DFT calculations may highlight electronic structure nuances .
Q. How can contradictions in thermal stability data be resolved?
Thermogravimetric analysis (TGA) may show decomposition profiles varying with sample purity or heating rates. Cross-validate with differential scanning calorimetry (DSC) and computational models (e.g., Gaussian09 with B3LYP/6-31G*) to distinguish intrinsic stability from experimental artifacts .
Q. What methodological frameworks are effective for designing toxicity studies on halogenated pyridines?
Apply the PICO framework to define:
- Population : In vitro cell lines (e.g., HepG2 for hepatotoxicity).
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Reference compounds (e.g., 3,5-dibromopyridine).
- Outcome : IC values via MTT assays. Ensure adherence to FINER criteria (Feasible, Novel, Ethical) by using validated protocols from databases like PubChem .
Q. What strategies mitigate halogen displacement during functionalization reactions?
Competitive substitution can occur due to iodine’s lower bond dissociation energy. Use protecting groups (e.g., silyl ethers) for bromine atoms or low-temperature lithiation (e.g., LDA at −78°C) to direct reactivity. Monitor intermediates via F NMR if fluorinated analogs are synthesized .
Q. How does this compound compare to other polyhalogenated pyridines in antimicrobial studies?
Design comparative assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution to determine minimum inhibitory concentrations (MICs). Structural-activity relationships (SAR) can correlate halogen position with membrane disruption efficacy, validated via SEM imaging .
Q. What computational approaches predict the compound’s behavior in supramolecular assemblies?
Molecular dynamics (MD) simulations (AMBER or GROMACS) can model halogen···π interactions. Pair with crystal structure prediction (CSP) software (e.g., Mercury) to assess packing efficiency. Discrepancies between simulated and experimental XRD data may indicate solvent effects or kinetic trapping .
Q. How can isotopic labeling (e.g., 125^{125}125I) track metabolic pathways in biological systems?
Radiolabeling requires stringent safety protocols (shielding, gloveboxes) and HPLC-radiodetection for metabolite profiling. Compare with stable isotope (C/N) tracing via LC-MS to differentiate abiotic vs. enzymatic degradation pathways .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
